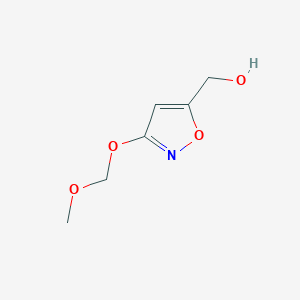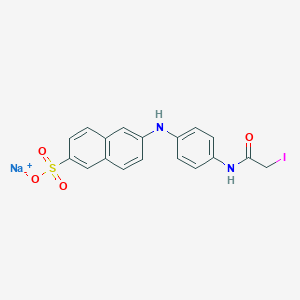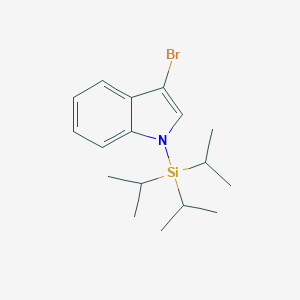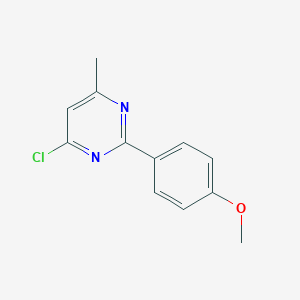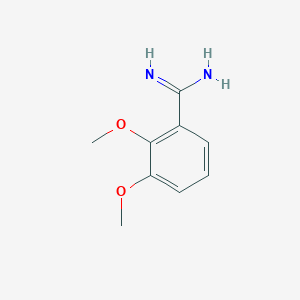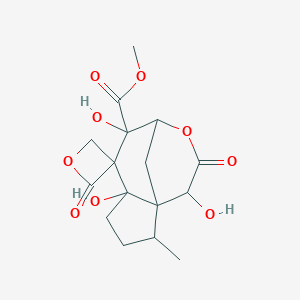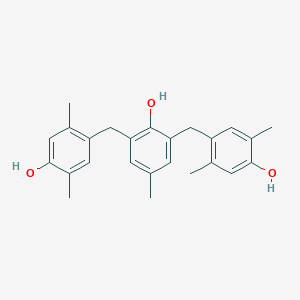
2,6-Bis(4-hydroxy-2,5-dimethylbenzyl)-4-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(4-hydroxy-2,5-dimethylbenzyl)-4-methylphenol, also known as BHT-DOX, is a synthetic antioxidant that has been widely used in various fields of research. BHT-DOX is a derivative of butylated hydroxytoluene (BHT) and has been found to have superior antioxidant properties compared to BHT.
Mechanism of Action
2,6-Bis(4-hydroxy-2,5-dimethylbenzyl)-4-methylphenol acts as an antioxidant by scavenging free radicals and reactive oxygen species (ROS) that can cause oxidative damage to cells and tissues. It also inhibits lipid peroxidation, which is a major cause of oxidative damage to cell membranes.
Biochemical and Physiological Effects:
2,6-Bis(4-hydroxy-2,5-dimethylbenzyl)-4-methylphenol has been found to have various biochemical and physiological effects. It has been shown to protect against DNA damage, reduce inflammation, and improve liver function. It has also been found to have anti-cancer properties and has been studied for its potential use in cancer therapy.
Advantages and Limitations for Lab Experiments
2,6-Bis(4-hydroxy-2,5-dimethylbenzyl)-4-methylphenol has several advantages for lab experiments. It is stable and has a long shelf life, making it easy to store and use in experiments. It is also relatively inexpensive compared to other antioxidants. However, 2,6-Bis(4-hydroxy-2,5-dimethylbenzyl)-4-methylphenol has some limitations, such as its solubility in water, which can make it difficult to use in aqueous solutions.
Future Directions
There are several future directions for research on 2,6-Bis(4-hydroxy-2,5-dimethylbenzyl)-4-methylphenol. One area of research is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 2,6-Bis(4-hydroxy-2,5-dimethylbenzyl)-4-methylphenol has been found to protect against oxidative damage in the brain and may have potential as a therapeutic agent for these diseases.
Another area of research is the development of new derivatives of 2,6-Bis(4-hydroxy-2,5-dimethylbenzyl)-4-methylphenol with improved antioxidant properties. Researchers are exploring the use of computational methods to design new compounds with enhanced antioxidant activity.
Conclusion:
2,6-Bis(4-hydroxy-2,5-dimethylbenzyl)-4-methylphenol is a synthetic antioxidant with superior properties compared to BHT. It has been extensively studied for its antioxidant properties and has been found to have various biochemical and physiological effects. 2,6-Bis(4-hydroxy-2,5-dimethylbenzyl)-4-methylphenol has several advantages for lab experiments, but also has some limitations. There are several future directions for research on 2,6-Bis(4-hydroxy-2,5-dimethylbenzyl)-4-methylphenol, including its potential use in the treatment of neurodegenerative diseases and the development of new derivatives with improved antioxidant properties.
Synthesis Methods
2,6-Bis(4-hydroxy-2,5-dimethylbenzyl)-4-methylphenol is synthesized by reacting 2,6-dimethylphenol with p-cresol in the presence of a catalyst such as sulfuric acid. The resulting product is then reacted with formaldehyde and sodium hydroxide to produce 2,6-Bis(4-hydroxy-2,5-dimethylbenzyl)-4-methylphenol.
Scientific Research Applications
2,6-Bis(4-hydroxy-2,5-dimethylbenzyl)-4-methylphenol has been extensively studied for its antioxidant properties and has been found to be effective in preventing oxidative damage to cells and tissues. It has been used in various fields of research such as food preservation, cosmetics, and pharmaceuticals.
properties
CAS RN |
148398-19-0 |
|---|---|
Product Name |
2,6-Bis(4-hydroxy-2,5-dimethylbenzyl)-4-methylphenol |
Molecular Formula |
C25H28O3 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
2,6-bis[(4-hydroxy-2,5-dimethylphenyl)methyl]-4-methylphenol |
InChI |
InChI=1S/C25H28O3/c1-14-6-21(12-19-8-17(4)23(26)10-15(19)2)25(28)22(7-14)13-20-9-18(5)24(27)11-16(20)3/h6-11,26-28H,12-13H2,1-5H3 |
InChI Key |
GOWFRAUGTCYVPS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)CC2=C(C=C(C(=C2)C)O)C)O)CC3=C(C=C(C(=C3)C)O)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)CC2=C(C=C(C(=C2)C)O)C)O)CC3=C(C=C(C(=C3)C)O)C |
synonyms |
2,6-Bis[(4-hydroxy-2,5-dimethylphenyl)methyl]-4-methyl phenol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




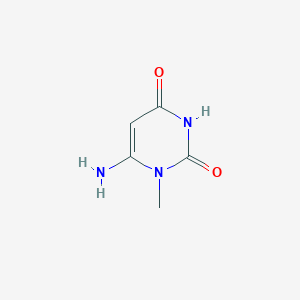
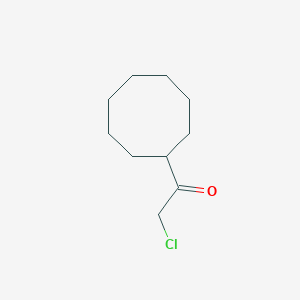
![3,6-Diaminoisoxazolo[3,4-B]pyrazine-5-carbonitrile](/img/structure/B114632.png)

